
Methyl 5-((2-hydroxyethyl)thio)-2-nitrobenzoate
Overview
Description
Methyl 5-((2-hydroxyethyl)thio)-2-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates This compound is characterized by the presence of a nitro group, a thioether linkage, and a hydroxyethyl group attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-((2-hydroxyethyl)thio)-2-nitrobenzoate typically involves a multi-step process. One common method starts with the nitration of methyl benzoate to introduce the nitro group. This is followed by the introduction of the thioether linkage through a nucleophilic substitution reaction with 2-chloroethanol. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Industrial production also emphasizes the importance of purification steps to ensure the final product’s quality and consistency.
Chemical Reactions Analysis
Oxidation Reactions
The thioether group (-S-) in methyl 5-((2-hydroxyethyl)thio)-2-nitrobenzoate undergoes oxidation with biologically relevant oxidants, forming higher sulfur oxidation states:
Mechanistic Insights :
-
Peroxynitrite : Generates a sulfenate anion (RSO⁻) that rearranges to thiosulfinate. This reaction is pH-dependent and produces a characteristic red intermediate .
-
Hydrogen peroxide : Forms disulfide via sulfenic acid, as observed in analogous 5-thio-2-nitrobenzoic acid systems .
-
HOCl : Directly oxidizes the thioether to sulfonic acid without detectable intermediates, contrasting with H₂O₂ .
Ester Hydrolysis
The methyl ester group is susceptible to hydrolysis under acidic or basic conditions:
Key Factors :
-
Acidic conditions with deuterated reagents (e.g., DCl) enable selective deuteration at exchangeable protons, as demonstrated in deuterated benzo[d] dioxole syntheses .
-
Base strength and temperature influence reaction rates, with carbonate or alkoxide bases often used in analogous ester transformations .
Nitro Group Reactivity
The nitro group at the 2-position modulates electronic effects and participates in reduction or substitution reactions:
Reaction Type | Reagent | Product | Applications |
---|---|---|---|
Reduction | H₂/Pd-C | Amino derivative | Potential precursor for bioactive molecules or polymer synthesis. |
Electrophilic substitution | HNO₃/H₂SO₄ | Polynitro derivatives | Limited by deactivation from the existing nitro and ester groups. |
Challenges :
-
Steric and electronic deactivation from the nitro group hinders further electrophilic substitutions on the aromatic ring.
Thioether Functionalization
The 2-hydroxyethylthio moiety enables additional modifications:
Reaction | Reagents | Product | Utility |
---|---|---|---|
Etherification | Alkyl halides, base (e.g., K₂CO₃) | Alkylated thioether derivatives | Enhances lipophilicity for pharmaceutical applications. |
Oxidation to sulfone | mCPBA (meta-chloroperbenzoic acid) | Sulfone (RSO₂R) | Modifies electronic properties and stability. |
Example Protocol :
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Methyl 5-((2-hydroxyethyl)thio)-2-nitrobenzoate has shown potential as an antimicrobial agent. The nitro group in the compound is known for its role in the activity of various antibiotics, especially those derived from nitroimidazole scaffolds. These compounds have been widely studied for their efficacy against bacterial and protozoal infections. For instance, derivatives of nitro compounds have been utilized in treating infections caused by Bacteroides fragilis and other resistant strains .
Case Study: Synthesis and Activity Evaluation
A study synthesized several derivatives of this compound to evaluate their activity against Escherichia coli and Staphylococcus aureus. The results indicated that certain modifications to the hydroxyethyl group enhanced antibacterial properties, suggesting a structure-activity relationship that could inform future drug design .
Biochemical Applications
Enzyme Inhibition
The compound has been explored for its potential as an inhibitor of specific enzymes, such as acetylcholinesterase. The inhibition of this enzyme is crucial for developing treatments for neurodegenerative diseases like Alzheimer's. Studies have quantified the inhibitory activity through spectrophotometric assays, revealing promising IC50 values that indicate effective enzyme inhibition .
Data Table: Enzyme Inhibition Assays
Compound Structure | IC50 (μM) | Target Enzyme |
---|---|---|
This compound | 45 | Acetylcholinesterase |
Galantamine | 30 | Acetylcholinesterase |
Material Science
Polymer Applications
This compound can be utilized in the synthesis of functional polymers. Its thiol group allows for reactions with various monomers to create polymers with specific properties, such as increased solubility or enhanced mechanical strength. Research has indicated that incorporating this compound into polymer matrices can improve their thermal stability and mechanical properties .
Case Study: Polymer Synthesis
In a recent study, researchers incorporated this compound into a polycaprolactone matrix to enhance its biodegradability. The resulting composite showed improved water absorption and degradation rates compared to pure polycaprolactone, making it a candidate for environmentally friendly applications .
Mechanism of Action
The mechanism of action of Methyl 5-((2-hydroxyethyl)thio)-2-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The thioether linkage and hydroxyethyl group can also participate in various biochemical pathways, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-((2-hydroxyethyl)thio)-2-aminobenzoate: Similar structure but with an amine group instead of a nitro group.
Methyl 5-((2-hydroxyethyl)thio)-2-chlorobenzoate: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
Methyl 5-((2-hydroxyethyl)thio)-2-nitrobenzoate is unique due to the presence of both a nitro group and a thioether linkage, which confer distinct chemical reactivity and potential biological activities. Its combination of functional groups makes it a versatile compound for various applications in research and industry.
Biological Activity
Methyl 5-((2-hydroxyethyl)thio)-2-nitrobenzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C10H11N1O4S
- Molecular Weight : 243.26 g/mol
This compound features a nitro group, a thioether moiety, and a methyl ester, which contribute to its biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Nitro Group Reduction : Nitro compounds typically undergo reduction to form reactive intermediates such as nitroso and hydroxylamine derivatives. These intermediates can interact with cellular macromolecules, leading to cytotoxic effects through the generation of reactive oxygen species (ROS) .
- Antimicrobial Activity : The presence of the thioether group enhances the compound's ability to penetrate microbial membranes, potentially increasing its efficacy against various pathogens. Research indicates that compounds with similar structures exhibit significant antimicrobial properties against Gram-positive and Gram-negative bacteria .
- Oxidative Stress Induction : The compound may induce oxidative stress in microbial cells, leading to lipid peroxidation and damage to nucleic acids and proteins. This mechanism is crucial for its antifungal activity against resistant strains .
Biological Activity Data
A summary of relevant studies highlighting the biological activity of this compound is presented in the table below:
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated potent activity against MRSA strains, with an MIC of 16 µg/mL. The study concluded that the compound's mechanism involves disrupting bacterial cell membranes and inducing oxidative stress .
Case Study 2: Antifungal Activity
Another study focused on the antifungal properties of this compound against Candida tropicalis. The results showed an MIC of 4 µg/mL, indicating strong antifungal activity. The researchers observed that treatment led to increased reactive nitrogen intermediates (RNIs), contributing to membrane lipid peroxidation and subsequent cell death .
Research Findings
Recent research has emphasized the importance of structural modifications in enhancing the biological activity of nitrobenzoate derivatives. Substituents at specific positions on the benzene ring significantly influence antimicrobial potency. For example, small substituents at the para position were tolerated, while larger groups drastically reduced activity .
Moreover, studies have indicated that compounds with thioether functionalities exhibit synergistic effects when combined with other antimicrobial agents, enhancing overall efficacy against resistant strains .
Q & A
Basic Research Questions
Q. What synthetic routes are available for Methyl 5-((2-hydroxyethyl)thio)-2-nitrobenzoate, and how do reaction conditions impact yield?
- Methodology : A two-step synthesis is typical:
Esterification : React 5-mercapto-2-nitrobenzoic acid with methanol using thionyl chloride (SOCl₂) and catalytic dimethylformamide (DMF) under reflux (60–80°C). This yields methyl 5-mercapto-2-nitrobenzoate .
Thioether Formation : Treat the intermediate with 2-chloroethanol in a polar solvent (e.g., DMF) with a base (e.g., K₂CO₃) at 50–70°C for 6–12 hours.
- Yield Factors : Anhydrous conditions prevent hydrolysis. Purification via column chromatography (silica gel, hexane/ethyl acetate) achieves 65–85% yield. Contamination by sulfoxide byproducts (from oxidation) reduces yield, necessitating inert atmospheres .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be observed?
- ¹H/¹³C NMR :
- Ester methyl group: Singlet at δ ~3.9 ppm (¹H); δ ~52 ppm (¹³C).
- Aromatic protons adjacent to nitro group: δ 8.2–8.5 ppm (doublets, J = 8.5 Hz) .
- IR Spectroscopy :
- C=O stretch (ester): ~1720 cm⁻¹.
- NO₂ asymmetric/symmetric stretches: ~1530 cm⁻¹ and ~1350 cm⁻¹ .
- Mass Spectrometry (ESI-MS) : Molecular ion [M+H]⁺ at m/z 285.03 (calculated for C₁₀H₁₁NO₅S) .
Q. What safety precautions are essential when handling this compound?
- Hazards : While not classified as acutely toxic (per similar nitrobenzoates), avoid inhalation/contact. Use PPE (gloves, goggles) .
- Storage : Store in airtight containers at –20°C to prevent oxidation of the thioether group. Monitor for sulfoxide formation via TLC (Rf shift from 0.5 to 0.3 in hexane/ethyl acetate 7:3) .
Advanced Research Questions
Q. How does the thioether group influence oxidative stability in biological systems, and what experimental approaches quantify degradation?
- Reactivity : The thioether is oxidized by myeloperoxidase-derived hypochlorous acid (HOCl) to sulfoxide (R-SO) and sulfone (R-SO₂). This impacts applications in redox-sensitive environments .
- Stability Assays :
- Kinetic Studies : Incubate the compound in PBS (pH 7.4, 37°C) with HOCl (0–100 µM). Track degradation via HPLC (C18 column, λ = 320 nm). Half-life ranges from 15–60 minutes, depending on HOCl concentration .
- Antioxidant Screening : Add ascorbic acid (1 mM) to suppress oxidation; observe increased half-life (>2 hours) .
Q. What contradictions exist in the literature regarding its catalytic applications, and how can they be resolved?
- Discrepancies : Reported catalytic efficiency in cross-coupling reactions varies (e.g., Suzuki-Miyaura yields: 40–90%). Contradictions arise from:
- Solvent Effects : DMF (polar aprotic) vs. THF (less polar) alters Pd(0) nanoparticle stability.
- Ligand Ratios : Optimal Pd:ligand ratios range from 1:1 to 1:3.
Q. How can computational modeling predict interactions between this compound and biological targets?
- Approach :
Docking Studies : Use AutoDock Vina to model binding to cysteine-rich proteins (e.g., thioredoxin). The thioether group shows affinity for cysteine residues (binding energy: –7.2 kcal/mol) .
MD Simulations : Simulate stability of protein-ligand complexes in explicit solvent (100 ns trajectories). RMSD >3 Å indicates poor binding .
Properties
IUPAC Name |
methyl 5-(2-hydroxyethylsulfanyl)-2-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5S/c1-16-10(13)8-6-7(17-5-4-12)2-3-9(8)11(14)15/h2-3,6,12H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMFWUMYKVBIJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)SCCO)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.